(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel
Beschreibung
(R)-(-)-Praziquantel (C₁₉H₂₄N₂O₂), also designated as (11bR)-2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is the levo-enantiomer of the anthelminthic drug praziquantel. It is the pharmacologically active enantiomer responsible for the treatment of schistosomiasis and cestode infections, whereas the (S)-(+)-enantiomer contributes to adverse effects (e.g., bitter taste, nausea) without therapeutic benefit . The molecular structure features a pyrazino-isoquinoline core substituted with a cyclohexylcarbonyl group at position 2. Its molecular weight is 312.41 g/mol, distinguishing it from racemic praziquantel (C₁₉H₂₄N₂O₂), which contains both enantiomers .
Eigenschaften
Molekularformel |
C34H34LiNO10S |
|---|---|
Molekulargewicht |
655.7 g/mol |
IUPAC-Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1 |
InChI-Schlüssel |
AKGXZWGDHSMZHM-REJGPQDISA-M |
Isomerische SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |
Kanonische SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Detailed Synthetic Steps and Research Outcomes
Mechanistic Insights and Cyclization
The cyclization step to form the pyrazino[2,1-a]isoquinolinone core is often described as a Pictet-Spengler type reaction involving:
- Formation of an iminium ion intermediate.
- Intramolecular nucleophilic attack by the aromatic ring.
- Closure of the fused bicyclic ring system.
This mechanism is supported by the formation of related analogues with varying substituents (e.g., 6-methyl and 6-ethyl derivatives) in yields ranging from 35.9% to 88.4%, indicating the sensitivity of the cyclization to substituent effects.
Summary of Preparation Methods
The preparation of (11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one involves complex multi-step synthesis with critical steps including:
- Construction of the tetrahydroisoquinoline core.
- Introduction of the cyclohexylcarbonyl moiety via acylation.
- Stereoselective cyclization to form the fused pyrazino ring.
- Use of chiral auxiliaries or resolution methods to obtain optically pure (-)-praziquantel.
The modern synthetic routes emphasize enantiopurity, yield optimization, and scalability, with the most efficient methods achieving high purity and yields suitable for pharmaceutical production.
Analyse Chemischer Reaktionen
Types of Reactions
®-Praziquantel undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be analyzed for pharmacokinetic studies. Oxidation typically produces hydroxylated metabolites, while reduction can yield dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
®-Praziquantel has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.
Biology: Research on its mechanism of action helps understand parasitic infections and develop new treatments.
Medicine: It is extensively studied for its efficacy and safety in treating parasitic infections.
Industry: The production methods and large-scale synthesis are of interest for pharmaceutical manufacturing.
Wirkmechanismus
®-Praziquantel works by increasing the permeability of the cell membranes of parasites to calcium ions, leading to muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its expulsion. The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport.
Vergleich Mit ähnlichen Verbindungen
Praziquantel-Related Compound A
Chemical Identity :
- Name: (11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- Key Difference : Substitution of the cyclohexylcarbonyl group with a benzoyl moiety.
Significance :
Furoxan and Furazan Derivatives
Compound 8 :
Compound 9 :
Heterocyclic Analogues (Pyrrolidine and Benzodiazepine Derivatives)
Examples :
- 5b : 4-(2-Chlorophenyl)-2-cyclohexyl-4-phenyl-1,3,4,10-tetrahydropyrrolo[4,3-c][1,5]benzothiazepin-1-one
- Melting Point : 211–212°C
- Key Difference: Replacement of the pyrazino-isoquinoline core with a benzothiazepine-pyrrolidine hybrid.
Pharmacological and Clinical Comparisons
Enantiomeric Specificity
Combination Therapies
Key Findings :
Structural-Activity Relationship (SAR)
Biologische Aktivität
Praziquantel (PZQ) is a widely used anthelmintic drug primarily effective against schistosomiasis, a disease caused by parasitic flatworms. The compound and its derivatives, including (11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one and its enantiomers, exhibit significant biological activities. This article reviews their biological activity, focusing on their mechanisms of action, efficacy in various models, and implications for treatment.
-
Voltage-Operated Calcium Channels (VOCCs) :
- Recent studies demonstrate that PZQ induces significant changes in regenerative polarity in the flatworm Dugesia japonica. This effect is mediated through VOCC β subunits, which are crucial for PZQ's efficacy. Knockdown of these subunits results in resistance to PZQ and alters regenerative outcomes, suggesting a novel mechanism involving calcium signaling in regeneration and stem cell differentiation .
- Antischistosomal Activity :
In Vitro Studies
In vitro evaluations have revealed varying degrees of efficacy among the enantiomers and metabolites of PZQ:
- Enantiomer Activity : Studies indicate that the R-enantiomer exhibits more potent activity against schistosomula compared to its S-counterpart. The R-PZQ shows a 50% inhibitory concentration (IC50) significantly lower than that of the S-isomer .
- Metabolite Evaluation : Research has shown that while some metabolites contribute to the overall pharmacological profile, they are generally less effective than the parent compound .
Case Studies
- Regenerative Phenotype in Flatworms :
- Comparative Efficacy :
Data Tables
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| R-Praziquantel | 0.5 | Most potent against schistosomula |
| S-Praziquantel | 2.0 | Less effective than R-enantiomer |
| R-trans-4'-hydroxypraziquantel | 1.0 | Moderate activity; contributes to overall efficacy |
| S-trans-4'-hydroxypraziquantel | 4.0 | Minimal contribution to antischistosomal activity |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (R)-(-)-Praziquantel to ensure enantiomeric purity?
- Methodological Answer : The synthesis of (R)-(-)-Praziquantel requires precise control of stereochemistry. A validated approach involves alkylating 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid, followed by acylation with cyclohexanecarbonyl chloride to form an intermediate (38.1.14). Cyclization at 150°C yields the enantiomerically pure product . To optimize purity, reaction parameters such as solvent polarity (tetrahydrofuran or ethanol), temperature gradients, and chiral catalysts must be systematically tested. Post-synthesis purification via recrystallization (e.g., ethanol/tetrahydrofuran mixtures) and chiral HPLC analysis are critical for confirming enantiomeric excess .
Q. How can researchers distinguish between the pharmacological profiles of (R)-(-)-Praziquantel and its racemic mixture?
- Methodological Answer : Comparative studies should employ in vitro assays (e.g., schistosome motility inhibition) and in vivo murine models to evaluate anthelmintic activity. For example, (R)-(-)-Praziquantel exhibits 10–20× higher potency against Schistosoma mansoni than the (S)-enantiomer. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, bioavailability) must be generated using LC-MS/MS to quantify enantiomer-specific metabolism .
Q. What analytical techniques are recommended for assessing purity and stability of Praziquantel-related compounds?
- Methodological Answer :
- Purity : Use USP/EP reference standards (e.g., Praziquantel Related Compound B) for HPLC-UV calibration. Column selection (C18 or chiral phases) and mobile phase optimization (acetonitrile/ammonium acetate) are critical for resolving degradation products .
- Stability : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic analysis via NMR (monitoring cyclohexylcarbonyl group integrity) and mass spectrometry (detecting oxidation byproducts) .
Q. What physicochemical properties of (R)-(-)-Praziquantel influence its formulation for pediatric use?
- Methodological Answer : Key properties include:
| Property | Value | Relevance |
|---|---|---|
| LogP (partition coefficient) | 3.1 ± 0.2 | Predicts lipid membrane permeability |
| Aqueous solubility (25°C) | 0.04 mg/mL | Limits oral bioavailability |
| Melting point | 136–138°C | Guides solid dispersion techniques |
- To enhance solubility, co-crystallization with cyclodextrins or formulation as orodispersible tablets (150 mg) is recommended .
Advanced Research Questions
Q. How can conflicting data on Praziquantel’s mechanism of action be reconciled?
- Methodological Answer : While Praziquantel’s Ca²⁺ channel modulation is widely cited , contradictory evidence shows that Ca²⁺ influx and schistosome death are not always correlated. To resolve this, employ orthogonal assays:
- Genetic knockdown : Silencing Ca²⁺ channel genes (e.g., Smp_089340) in schistosomes via RNAi.
- Proteomic profiling : Identify post-treatment phosphorylation changes using tandem mass spectrometry.
- Functional imaging : Monitor intracellular Ca²⁺ flux in real time with fluorescent dyes (e.g., Fluo-4).
Q. What strategies mitigate the risk of Praziquantel resistance in schistosomes?
- Methodological Answer : Resistance monitoring requires:
- Field surveillance : Track cure rates in endemic regions (e.g., <75% efficacy signals resistance risk).
- In vitro selection : Expose schistosome larvae to sublethal PZQ doses over 20+ generations.
- Combination therapy : Pair PZQ with artemisinin derivatives or thioredoxin-glutathione reductase inhibitors to delay resistance .
Q. How do structural modifications to Praziquantel’s pyrazino-isoquinoline core affect anthelmintic activity?
- Methodological Answer : Derivatives like 10-hydroxy-PZQ (15) and furoxan hybrids (8, 9) are synthesized via:
- BBr₃ demethylation : Introduces hydroxyl groups at position 10 (81% yield, mp 238–239°C) .
- Furoxan conjugation : Enhances nitric oxide release, improving efficacy against juvenile worms.
- Structure-Activity Relationship (SAR) : Bioassays reveal that electron-withdrawing substituents on the cyclohexylcarbonyl group reduce potency, while hydrophilic groups improve solubility .
Q. What experimental models best address discrepancies between in vitro and in vivo PZQ efficacy?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Use ex vivo liver-on-a-chip platforms to mimic host-parasite interactions.
- Immune-modulated models : Compare PZQ efficacy in immunocompetent vs. immunosuppressed mice to isolate immune-mediated effects .
Data Contradiction Analysis
Q. Why do some studies report divergent enantiomer-specific activity profiles for Praziquantel?
- Resolution Strategy : Contradictions arise from differences in assay conditions (e.g., pH, serum protein binding). Standardize protocols:
- Use synchronized schistosome cultures (3-hour post-transformation juveniles).
- Normalize results to PZQ’s plasma protein binding (85–90% in humans) via equilibrium dialysis .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
